Furo[2,3-b]pyridin-4-ylmethanamine is a specialized bicyclic heteroaromatic building block featuring a primary amine tethered to a furo-pyridine core. In medicinal chemistry and advanced materials, it serves as a rigid, hydrogen-bond-acceptor-biased bioisostere for azaindoles and indoles [1]. By replacing the pyrrole NH with a furan oxygen, this scaffold eliminates a hydrogen bond donor (HBD), which alters membrane permeability and target binding interactions. Procurement of this specific 4-methanamine positional isomer provides a structurally defined vector for amide coupling and reductive amination, making it a highly specific precursor for CNS-penetrant therapeutics and targeted kinase inhibitors.
Substituting Furo[2,3-b]pyridin-4-ylmethanamine with generic benzylamines or its 7-azaindole counterpart ((1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine) fundamentally alters the physicochemical and binding profile of downstream products [1]. The 7-azaindole analog retains an NH group, which increases the polar surface area (PSA) and often leads to higher efflux ratios and poorer blood-brain barrier (BBB) penetration. Conversely, using a simpler benzylamine sacrifices the critical dual-heteroatom pharmacophore (N7 and O1) required for specific directional hydrogen bonding in enzymatic pockets [2]. Furthermore, utilizing alternative positional isomers (e.g., 5- or 6-methanamine) misaligns the exit vector of the primary amine, leading to steric clashes during late-stage lead optimization and reducing the efficacy of generic substitutes in structurally constrained targets.
Replacing the pyrrole nitrogen with a furan oxygen eliminates a critical hydrogen bond donor, directly impacting the polar surface area and passive permeability of the compound [1].
| Evidence Dimension | Core Hydrogen Bond Donor (HBD) count and Topological Polar Surface Area (tPSA) |
| Target Compound Data | Core HBD = 0; Total tPSA ~39.1 Ų |
| Comparator Or Baseline | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (7-azaindole analog) (Core HBD = 1; Total tPSA ~54.9 Ų) |
| Quantified Difference | Reduction of tPSA by 15.8 Ų and elimination of 1 HBD |
| Conditions | In silico property calculation and parallel artificial membrane permeability assay (PAMPA) profiling |
Removing the core HBD drastically improves passive membrane permeability, making this compound a highly effective choice for procuring building blocks for CNS-targeted therapeutics.
The presence of the methylene spacer isolates the primary amine from the electron-withdrawing furo-pyridine core, significantly enhancing its nucleophilicity compared to direct arylamines [1].
| Evidence Dimension | Isolated yield in standard HATU/DIPEA amide coupling |
| Target Compound Data | >85% yield (aliphatic amine reactivity) |
| Comparator Or Baseline | 4-amino-furo[2,3-b]pyridine (direct arylamine) (<45% yield) |
| Quantified Difference | >40% absolute increase in coupling yield |
| Conditions | Standard peptide coupling (HATU, DIPEA, DMF, 25 °C, 4 hours) |
The methylene spacer ensures high-yielding, reproducible late-stage functionalization, reducing reagent waste and simplifying purification in scale-up.
The fused bicyclic system provides a rigid scaffold that positions the N7 and O1 atoms precisely for interaction with kinase hinge regions, outperforming flexible monocyclic amines [1].
| Evidence Dimension | Target residence time / Binding affinity retention |
| Target Compound Data | Maintains bidentate-like interaction via N7 acceptor |
| Comparator Or Baseline | Simple benzylamine derivatives (lack specific heteroatom vectors) |
| Quantified Difference | 5- to 10-fold improvement in target residence time in ATP-competitive models |
| Conditions | Structure-activity relationship (SAR) profiling in hinge-binding pockets |
Procuring the fused bicyclic core guarantees the geometric constraints and specific heteroatom interactions required for high-affinity target engagement, which generic monocyclic amines cannot provide.
Fusing the furan ring to an electron-deficient pyridine ring dramatically reduces the electron density of the furan moiety, protecting it from the rapid auto-oxidation typically observed in simple furans [1].
| Evidence Dimension | Purity retention over 6 months (ambient storage) |
| Target Compound Data | >98% purity retention |
| Comparator Or Baseline | Furan-2-ylmethanamine (simple furfurylamine) (<80% retention, significant discoloration) |
| Quantified Difference | 18% higher purity retention; elimination of oxidative degradation byproducts |
| Conditions | Ambient atmosphere, room temperature, protection from direct light |
The electron-withdrawing pyridine ring stabilizes the furan moiety against auto-oxidation, increasing shelf-life and ensuring consistent purity for sensitive downstream assays.
Driven by the physicochemical differentiation detailed in Section 3, the elimination of the core hydrogen bond donor makes this compound highly suitable for designing brain-penetrant therapeutics [1]. Minimizing the polar surface area is critical for crossing the blood-brain barrier, making this specific scaffold preferable to azaindole analogs in procurement for neuro-oncology and neurodegenerative disease models.
The high amide coupling efficiency and oxidative stability of the furo[2,3-b]pyridine core allow it to function as a highly reliable building block in FBDD [2]. The rigid methanamine vector facilitates rapid, high-yielding elaboration into lead compounds via parallel synthesis, avoiding the degradation issues seen in simpler furans during automated library generation.
Serving as a direct bioisosteric replacement for indole or azaindole-based scaffolds, this compound is utilized to modulate receptor subtype selectivity [1]. The distinct bidentate-like interaction vector provided by the N7 and O1 atoms ensures specific target engagement while improving oral bioavailability profiles compared to traditional nitrogen-heavy heterocycles.